molecular formula C22H48N6O2 B8617331 N~1~,N~2~,N~4~-Tris(6-aminohexyl)aspartamide CAS No. 95758-48-8

N~1~,N~2~,N~4~-Tris(6-aminohexyl)aspartamide

Cat. No. B8617331
Key on ui cas rn: 95758-48-8
M. Wt: 428.7 g/mol
InChI Key: URIFRKZNOXMWFA-UHFFFAOYSA-N
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Patent
US04755623

Procedure details

Dimethyl maleate (72 g, 0.5 moles) is added over a 2-3 hour period to a solution of 1,6-hexanediamine (174 g, 1.5 moles) in toluene (360 g) at 75°-80° C. The reaction temperature rises from 80° to 110° C. under reflux conditions. After the addition is completed, methanol is distilled at a reaction temperature of 120°-125° C. Additional toluene (320 g) is added to maintain reaction volume. The reaction may be followed by amine titration or by disappearance of the methyl ester in the 1H NMR spectrum. After the reaction is complete, toluene is removed under vacuum (50°-70° C., 15-20 mm Hg) to give N,N'-bis(6-aminohexyl)-2-[(6-aminohexyl)amino]butanediamide as a viscous liquid which solidifies on standing.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=O)/[CH:2]=[CH:3]\[C:4](OC)=[O:5].[CH2:11]([NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17]>C1(C)C=CC=CC=1>[NH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:18][C:1](=[O:9])[CH:2]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH2:18])[CH2:3][C:4]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH2:18])=[O:5]

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Name
Quantity
174 g
Type
reactant
Smiles
C(CCCCCN)N
Name
Quantity
360 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from 80° to 110° C. under reflux conditions
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
methanol is distilled at a reaction temperature of 120°-125° C
ADDITION
Type
ADDITION
Details
Additional toluene (320 g) is added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction volume
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
toluene is removed under vacuum (50°-70° C., 15-20 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCNC(C(CC(=O)NCCCCCCN)NCCCCCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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